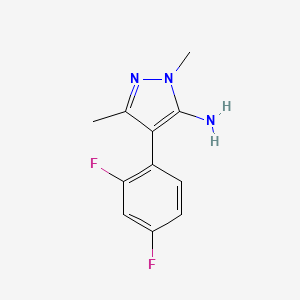
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID
Descripción general
Descripción
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is a synthetic organic compound with the molecular formula C14H24F3NO3 It is characterized by the presence of a dodecanoic acid backbone with a trifluoroacetyl group attached to the amino group at the 12th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-[(trifluoroacetyl)amino]- typically involves the reaction of dodecanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Dodecanoic acid+Trifluoroacetic anhydride→Dodecanoic acid, 12-[(trifluoroacetyl)amino]-
Industrial Production Methods
In an industrial setting, the production of dodecanoic acid, 12-[(trifluoroacetyl)amino]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which dodecanoic acid, 12-[(trifluoroacetyl)amino]- exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
12-Aminododecanoic acid: Contains an amino group instead of the trifluoroacetyl group, leading to different biological and chemical behavior.
Uniqueness
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and potential for specific interactions with biological targets.
This comprehensive overview highlights the significance of dodecanoic acid, 12-[(trifluoroacetyl)amino]- in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
124051-56-5 |
|---|---|
Fórmula molecular |
C14H24F3NO3 |
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
12-[(2,2,2-trifluoroacetyl)amino]dodecanoic acid |
InChI |
InChI=1S/C14H24F3NO3/c15-14(16,17)13(21)18-11-9-7-5-3-1-2-4-6-8-10-12(19)20/h1-11H2,(H,18,21)(H,19,20) |
Clave InChI |
BGMHCFDQJXHECB-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)O)CCCCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(3,4-Diaminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-diamine](/img/structure/B8514712.png)
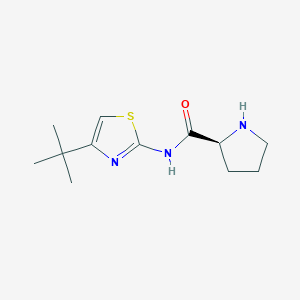
![[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide](/img/structure/B8514731.png)
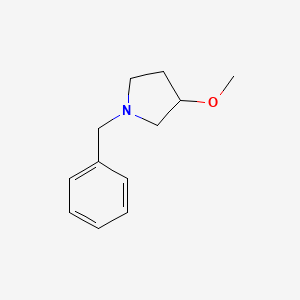
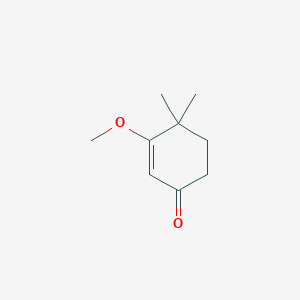
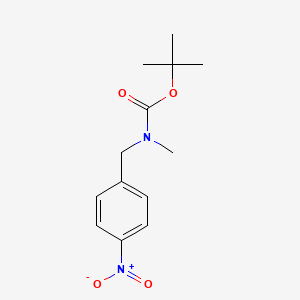

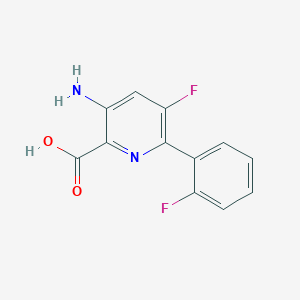
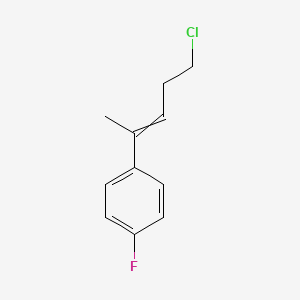
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propionamide](/img/structure/B8514764.png)
